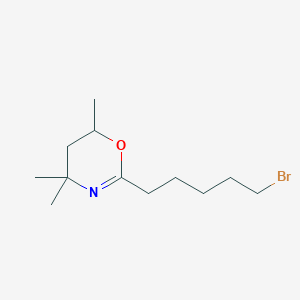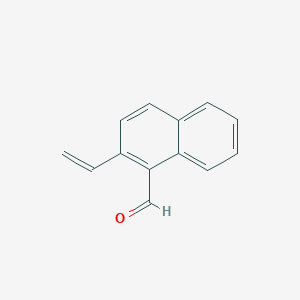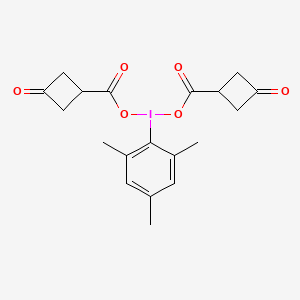
2-(5-Bromopentyl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromopentyl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine is an organic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a bromopentyl group attached to a trimethyl-substituted oxazine ring
Méthodes De Préparation
The synthesis of 2-(5-Bromopentyl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine typically involves the reaction of 5-bromopentyl derivatives with trimethyl-substituted oxazine precursors. One common method involves the nucleophilic substitution reaction where a bromopentyl halide reacts with a trimethyl-substituted oxazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield.
Analyse Des Réactions Chimiques
2-(5-Bromopentyl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazine derivatives.
Reduction Reactions: Reduction of the oxazine ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced oxazine derivatives.
Applications De Recherche Scientifique
2-(5-Bromopentyl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design and synthesis of novel drug candidates.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-(5-Bromopentyl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine involves its interaction with specific molecular targets. The bromopentyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxazine ring can interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
2-(5-Bromopentyl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine can be compared with other similar compounds such as:
2-(5-Chloropentyl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
2-(5-Iodopentyl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine:
2-(5-Bromopentyl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-thiazine: Similar structure but with a thiazine ring instead of oxazine, leading to different chemical properties and applications.
Propriétés
Numéro CAS |
36871-48-4 |
|---|---|
Formule moléculaire |
C12H22BrNO |
Poids moléculaire |
276.21 g/mol |
Nom IUPAC |
2-(5-bromopentyl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C12H22BrNO/c1-10-9-12(2,3)14-11(15-10)7-5-4-6-8-13/h10H,4-9H2,1-3H3 |
Clé InChI |
CNEDXHUUQWJBBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N=C(O1)CCCCCBr)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14007455.png)

![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine](/img/structure/B14007464.png)

![Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol](/img/structure/B14007470.png)
![4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]-](/img/structure/B14007472.png)
![n8-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14007489.png)
